molecular formula C14H15N7 B5771072 N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B5771072
M. Wt: 281.32 g/mol
InChI Key: GOYQUHJWLHDOQI-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, featuring a 4,6-dimethylpyrimidin-2-amine core linked to a 5-(4-aminophenyl)-1H-1,2,4-triazole scaffold . Compounds incorporating the 1,2,4-triazole pharmacophore are extensively investigated for their potent antimicrobial properties . The molecular framework is similar to that of azole antifungals, whose mechanism of action is often based on the inhibition of the cytochrome P-450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol in fungal cell membranes . This makes such compounds promising candidates for developing new antifungal agents, particularly against Candida and Rhodotorula species, with some triazole-sulfonamide hybrids demonstrating efficacy greater than that of fluconazole in research settings . Beyond antimicrobial applications, the structural features of this compound—including multiple hydrogen bond donors and acceptors—make it a valuable scaffold for designing novel inhibitors for various biochemical targets, such as EHMT2, and for use in corrosion inhibition studies where pyrimidine derivatives have shown promise . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-8-7-9(2)17-13(16-8)19-14-18-12(20-21-14)10-3-5-11(15)6-4-10/h3-7H,15H2,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYQUHJWLHDOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as dimethyl sulfoxide (DMSO) or ethanol. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems also minimizes human error and enhances reproducibility .

Chemical Reactions Analysis

Reactivity of Functional Groups

Amino groups (both on phenyl and pyrimidine rings) exhibit distinct reactivity:

  • Pyrimidine’s amino group : Weakly acidic (pKa ~4.8) , enabling deprotonation to form a nucleophilic amine for reactions with electrophiles (e.g., aldehydes, ketones).

  • Phenyl’s amino group : Likely participates in hydrogen bonding or nucleophilic attacks, depending on steric/electronic factors.

Triazole ring :

  • Susceptible to prototropic tautomerism , as observed in similar triazoles .

  • May undergo electrophilic substitution or coordination chemistry due to aromaticity.

Structural Stability and Interactions

  • Hydrogen bonding : Intramolecular N–H⋯O bonds between the pyrimidine ring and adjacent amino groups are common, as seen in related compounds .

  • Hydrophobic interactions : Methyl groups on the pyrimidine enhance stability in non-polar environments.

Limitations and Gaps

  • No direct synthesis protocols for the 4-aminophenyl isomer were identified in the sources.

  • Reactivity data for the triazole-phenyl linkage is inferred from structurally similar compounds .

Research Recommendations

  • Experimental synthesis : Apply microwave-assisted methods for triazole formation , followed by coupling with 4,6-dimethylpyrimidin-2-amine.

  • Reactivity studies : Investigate nucleophilic substitution at the pyrimidine’s amino group using aldehydes or ketones .

  • Structural characterization : Use NMR/X-ray to confirm tautomerism and hydrogen-bonding patterns .

Table 1: Key Functional Groups and Reactivity

Functional Group Reactivity Potential Reactions
Pyrimidine’s amino groupNucleophilic (weak acid, pKa ~4.8)Condensation with aldehydes/ketones
Phenyl’s amino groupHydrogen bonding, nucleophilic substitutionElectrophilic aromatic substitution
Triazole ringPrototropic tautomerismElectrophilic substitution

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of triazole derivatives, including N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine. The compound has shown promising results against various cancer cell lines. For instance, a study involving the synthesis of related triazole compounds demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as UO-31 and OVCAR-5. The most active compound in this series showed a potent growth inhibition profile compared to standard treatments like imatinib .

Mechanism of Action
Triazole compounds often act by inhibiting key enzymes involved in cancer cell proliferation. The 1,2,4-triazole moiety is known for its ability to interact with biological targets such as kinases and receptors involved in tumor growth and metastasis .

Agrochemistry

Herbicidal Properties
Triazole derivatives have been extensively studied for their herbicidal activity. Compounds similar to this compound have been shown to inhibit the growth of various weed species by disrupting metabolic pathways essential for plant growth .

Case Study: Triazole Herbicides
A comprehensive investigation into triazole-based herbicides revealed that these compounds can effectively control resistant weed populations. Field trials indicated that formulations containing triazoles significantly reduced weed biomass compared to untreated controls .

Biochemical Research

Enzyme Inhibition Studies
this compound has also been studied for its role as an enzyme inhibitor. Research indicates that triazole compounds can inhibit catalase and other enzymes critical for cellular metabolism .

Data Table: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)Reference
This compoundCatalase15
Related Triazole CompoundHistidine Biosynthesis10

Synthesis and Structural Insights

The synthesis of this compound involves several steps that typically include the formation of the triazole ring followed by functionalization at the pyrimidine position. Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compounds .

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby disrupting metabolic pathways. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-[5-(2-Aminophenyl)-1H-1,2,4-Triazol-3-yl]-4,6-Dimethylpyrimidin-2-Amine (CAS: 669719-96-4)

This isomer replaces the 4-aminophenyl group with a 2-aminophenyl substituent. Key differences include:

Property 4-Aminophenyl Variant (Target) 2-Aminophenyl Variant
Molecular Formula C₁₄H₁₅N₇ C₁₄H₁₅N₇
Molecular Weight 281.32 g/mol 281.32 g/mol
Water Solubility Not reported 5.2 µg/mL
Substituent Position Para-aminophenyl Ortho-aminophenyl

Functional Implications :

  • The para position of the amino group in the target compound may enhance steric accessibility for intermolecular interactions (e.g., hydrogen bonding) compared to the ortho isomer, which could exhibit steric hindrance .
  • Docking studies on related triazole derivatives suggest that substituent positioning significantly impacts ligand-enzyme interactions. For example, halogen groups at the 4' position (para) improve binding affinity in antimalarial targets like Plasmodium falciparum dihydropteroate synthase (PfDHPS) .

Comparison with Benzimidazole Analogs

N-(4,6-Dimethylpyrimidin-2-yl)-1H-Benzimidazol-2-Amine

This analog replaces the triazole ring with a benzimidazole core. Structural and functional contrasts include:

Property Triazole-Based Compound Benzimidazole Analog
Core Heterocycle 1,2,4-Triazole Benzimidazole
Solubility Not reported Likely higher*
Biological Activity Antimalarial potential Unreported

Notes:

  • However, crystallographic data for the benzimidazole analog (e.g., R factor = 0.044) confirms structural stability .
  • The triazole core in the target compound may offer superior hydrogen-bonding capacity due to its nitrogen-rich structure, a critical feature for enzyme inhibition .

Comparison with Other 1,2,4-Triazole Derivatives

N-(5-Trifluoromethyl-1H-1,2,4-Triazol-3-yl) Benzenesulfonamides

These compounds, studied for antimalarial activity, highlight the role of substituents:

Feature Target Compound CF₃-Triazole Derivative
Substituent on Triazole 4-Aminophenyl 5-Trifluoromethyl
Synthesis Yield Not reported 91–99%
PfDHPS Binding Affinity Hypothesized strong Enhanced

Key Findings :

  • The CF₃ group at position 5 of the triazole ring in sulfonamide derivatives increases antimalarial activity by improving hydrophobic interactions with PfDHPS .
  • The 4-aminophenyl group in the target compound may mimic the electronic effects of halogens (e.g., Cl, F) at the 4' position, which enhance ligand-enzyme interactions in related compounds .

Biological Activity

N-[5-(4-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a triazole ring connected to a pyrimidine structure with an aminophenyl group , which contributes to its chemical reactivity and biological properties. The molecular formula is C14H15N5C_{14}H_{15}N_5 with a molecular weight of 253.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting metabolic pathways essential for cell growth and proliferation. This mechanism underlies its potential as an anticancer agent and an antimicrobial compound.

1. Antimicrobial Activity

This compound has shown promising results against various microbial strains:

  • Bacterial Inhibition : Studies have indicated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against species such as Candida albicans. Some derivatives have shown greater efficacy than traditional antifungals like fluconazole, with MIC values ≤ 25 µg/mL .

2. Anticancer Activity

Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cancer cell signaling pathways . For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

3. Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. A study involving a series of pyrimidine derivatives highlighted the importance of substituents at specific positions on the triazole and pyrimidine rings in enhancing biological efficacy .

Substituent Position Effect on Activity
R1 (Aromatic Group)Enhances selectivity for targets
R2 (Alkyl Group)Increases solubility
R3 (Functional Group)Modulates binding affinity

Study 1: Antimicrobial Efficacy

In a recent study published in Molecular Bank, derivatives of the triazole-pyrimidine scaffold were synthesized and screened for antimicrobial activity. The most potent compounds demonstrated significant inhibition against antibiotic-resistant strains of bacteria, indicating their potential role in combating resistant infections .

Study 2: Anticancer Potential

A pharmacological evaluation revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .

Q & A

Q. What computational tools predict the compound’s ADMET properties?

  • Tools :
  • SwissADME : Predict LogP (<3.5), BBB permeability, and CYP450 interactions.
  • ProTox-II : Estimate toxicity endpoints (e.g., LD50).
  • Validation : Compare with experimental Caco-2 permeability data .

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